molecular formula C13H17NO3 B11025664 4-[(2-Methylpropyl)carbamoyl]phenyl acetate

4-[(2-Methylpropyl)carbamoyl]phenyl acetate

Cat. No.: B11025664
M. Wt: 235.28 g/mol
InChI Key: NQCGHYWRKHKHFZ-UHFFFAOYSA-N
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Description

4-[(2-Methylpropyl)carbamoyl]phenyl acetate is an organic compound with a complex structure that includes a phenyl ring, an acetate group, and a carbamoyl group attached to a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Acylation Reaction: : One common method to synthesize 4-[(2-Methylpropyl)carbamoyl]phenyl acetate involves the acylation of 4-aminophenyl acetate with isobutyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct.

      Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.

  • Carbamoylation Reaction: : Another method involves the direct carbamoylation of 4-hydroxyphenyl acetate with isobutyl isocyanate. This reaction can be catalyzed by a base such as potassium carbonate.

      Reaction Conditions: The reaction is typically performed at elevated temperatures (around 60-80°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-[(2-Methylpropyl)carbamoyl]phenyl acetate can undergo oxidation reactions, particularly at the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

      Major Products: Oxidation typically leads to the formation of carboxylic acids or quinones, depending on the reaction conditions.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

      Major Products: Reduction often results in the formation of alcohols or amines, depending on the specific functional groups targeted.

  • Substitution: : Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions or amines replace the acetate group.

      Major Products: Substitution reactions typically yield phenols or carbamates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-Methylpropyl)carbamoyl]phenyl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is explored for its use in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism by which 4-[(2-Methylpropyl)carbamoyl]phenyl acetate exerts its effects depends on its interaction with specific molecular targets. For example, if it acts as an anti-inflammatory agent, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The exact pathways and targets can vary based on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenyl Acetate: Similar in structure but lacks the carbamoyl group.

    Isobutyl Acetate: Contains the isobutyl group but lacks the phenyl and carbamoyl groups.

    Phenyl Acetate: Contains the phenyl and acetate groups but lacks the carbamoyl and isobutyl groups.

Uniqueness

4-[(2-Methylpropyl)carbamoyl]phenyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[4-(2-methylpropylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C13H17NO3/c1-9(2)8-14-13(16)11-4-6-12(7-5-11)17-10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16)

InChI Key

NQCGHYWRKHKHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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